6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-1,2,3-benzotriazole
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Overview
Description
6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals. This particular compound is characterized by the presence of a chloro group and a dioxaborolane moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-1,2,3-benzotriazole typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of the Chloro Group: Chlorination of the benzotriazole core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dioxaborolane Moiety: The final step involves the coupling of the chloro-substituted benzotriazole with tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: The dioxaborolane moiety participates in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild bases.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used. Reactions are typically carried out in organic solvents like toluene or DMF.
Major Products
Substitution Reactions: Products include various substituted benzotriazoles depending on the nucleophile used.
Coupling Reactions: Major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-1,2,3-benzotriazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group can undergo nucleophilic substitution, while the dioxaborolane moiety can engage in cross-coupling reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,2,3-benzotriazole: Lacks the dioxaborolane moiety, making it less versatile in coupling reactions.
6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-1,2,3-benzotriazole: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and applications.
Uniqueness
6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-1,2,3-benzotriazole is unique due to the combination of a chloro group and a dioxaborolane moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various industrial applications.
Properties
IUPAC Name |
6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClN3O2/c1-11(2)12(3,4)19-13(18-11)8-5-7(14)6-9-10(8)16-17-15-9/h5-6H,1-4H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTISJOFKAKLQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=NNN=C23)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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